(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16571487
Molecular Formula: C23H16Cl2N2O2
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2N2O2 |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 2-(3-chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28) |
| Standard InChI Key | ZJWNLQBXICMTTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromene backbone (a benzene ring fused to a pyran ring) substituted at the 3-position with a carboxamide group and at the 2-position with an imine linked to a 3-chloro-2-methylphenyl moiety. The Z-configuration of the imine group is critical for its stereochemical stability. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₁₆Cl₂N₂O₂ |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 2-(3-Chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide |
| CAS Number | VC16571487 |
| SMILES | CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
The presence of two chlorine atoms and a methyl group on the aryl substituents contributes to its hydrophobicity, limiting aqueous solubility but enhancing lipid membrane permeability.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the Z-configuration of the imine group, with characteristic peaks for the chromene protons (δ 6.8–7.9 ppm) and carboxamide NH (δ 10.2 ppm). Infrared (IR) spectroscopy reveals stretches for the imine (C=N, ~1620 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula.
Synthesis and Optimization
Eco-Friendly Synthetic Routes
The compound is synthesized via a Knoevenagel condensation between N-(4-chlorophenyl)cyanoacetamide and 3-chloro-2-methylbenzaldehyde derivatives under mild, aqueous conditions (e.g., Na₂CO₃ or NaHCO₃ at 25°C) . This method achieves >85% yield with high atom economy, aligning with green chemistry principles .
Reaction Scheme:
Post-Synthetic Modifications
Treatment with aqueous HCl converts the imine group to a ketone, yielding 2-oxochromene derivatives . Additionally, reacting the imine with phosphorus esters generates fused phosphorus heterocycles (e.g., chromenoazaphospholes) , expanding its utility in drug discovery.
Biological Activities and Mechanisms
Cytotoxic Effects
In vitro assays demonstrate potent cytotoxicity against multiple cancer cell lines:
| Cancer Cell Line | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| Breast (MCF-7) | 5.12 | |
| Liver (HepG2) | 6.87 | |
| Colon (HCT-116) | 7.44 | |
| Lung (A-549) | 4.96 |
The mechanism involves inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathway activation . Comparative studies show lower potency than doxorubicin (IC₅₀ = 0.426–0.493 μg/mL) but improved selectivity ratios .
Antioxidant Activity
The compound exhibits radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) with an IC₅₀ of 2.8 μg/mL, comparable to ascorbic acid (IC₅₀ = 2.5 μg/mL) . This activity is attributed to the electron-donating effects of the chlorophenyl and chromene groups.
Chemical Reactivity and Derivative Synthesis
Phosphorus-Containing Derivatives
Reaction with diethyl phosphite yields chromenyl α-aminophosphonic acids, while triethyl phosphite forms chromeno[4,3-c] azaphospholes . These derivatives exhibit enhanced bioactivity, with azaphospholes showing dual antioxidant-cytotoxic profiles .
Solvent-Dependent Reactivity
In ethanol, the imine group undergoes nucleophilic addition, whereas in dimethylformamide (DMF), it participates in cycloaddition reactions. Such versatility enables tailored modifications for specific pharmacological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume